molecular formula C30H48O3 B1647256 (1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(Hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol CAS No. 57475-62-4

(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(Hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol

Cat. No. B1647256
CAS RN: 57475-62-4
M. Wt: 456.7 g/mol
InChI Key: AXHYCHLBHJUCPN-TYFPGHAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(Hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol is a natural product found in Buddleja asiatica with data available.

Scientific Research Applications

Asymmetric Synthesis

  • Asymmetric hydroboration using related cyclohexadiene compounds has shown the potential to produce allylborane derivatives with high selectivity and excellent enantiomeric excess (ee). This process contributes significantly to asymmetric synthesis, a crucial aspect of producing optically active pharmaceuticals and compounds (González et al., 2015).

Chiral Macrocyclic Ligands

  • The creation of chiral macrocyclic N2P2 ligands using enantiomerically pure synthons derived from similar cyclohexane-based structures demonstrates the importance of these compounds in forming complex ligand systems. These systems are pivotal in various chemical reactions and catalysis processes (Bigler et al., 2014).

Potential Inhibitors of HIV

  • Research into enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, which share structural similarities with the given compound, has been conducted to evaluate their effectiveness as potential inhibitors of HIV. Although initial tests showed inactivity, this line of research highlights the potential medical applications of such compounds (Rosenquist Å et al., 1996).

Diterpenoid Synthesis

  • Studies on acid-catalyzed cyclization of labdane derivatives, which are structurally related to the compound , have led to the synthesis of new tetracyclic diterpenoids. This work is fundamental in understanding and synthesizing complex natural products, many of which have therapeutic applications (Vlad et al., 1983).

Novel Sesquiterpenoid Skeletons

  • Research involving similar compounds has led to the discovery of novel sesquiterpenoid skeletons through Wagner-Meerwein rearrangements. These findings expand the understanding of complex natural product synthesis and are valuable for developing new bioactive compounds (Ruiz-Ferrer et al., 2021).

Phytotoxic Activity and Metabolism

  • Biotransformation studies of isocaryolane derivatives by the fungal phytopathogen Botrytis cinerea have shown phytotoxic activity, highlighting the relevance of these compounds in plant pathology and potential agricultural applications (Ascari et al., 2013).

properties

IUPAC Name

(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-24(2)13-15-29-16-14-28(6)27(5)11-7-20-25(3,10-9-23(32)26(20,4)18-31)21(27)8-12-30(28,33-19-29)22(29)17-24/h8,12,20-23,31-32H,7,9-11,13-19H2,1-6H3/t20-,21-,22-,23+,25+,26+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHYCHLBHJUCPN-TYFPGHAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC23CCC4(C5(CCC6C(C5C=CC4(C2C1)OC3)(CCC(C6(C)CO)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(CC[C@@]6([C@H]4CC(CC6)(C)C)CO5)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Deoxysaikogenin F

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(Hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol
Reactant of Route 2
(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(Hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol
Reactant of Route 3
(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(Hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol
Reactant of Route 4
(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(Hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol
Reactant of Route 5
(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(Hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol
Reactant of Route 6
(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(Hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol

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